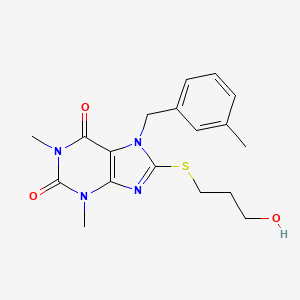

8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a xanthine derivative with a molecular formula of C₁₈H₂₂N₄O₃S and a molecular weight of 374.459 g/mol . Its structure features:

- 1,3-Dimethyl groups at the purine core.

- A 3-methylbenzyl substituent at the 7-position.

- An 8-((3-hydroxypropyl)thio) group, introducing a sulfur atom and a hydroxyl-terminated alkyl chain.

Properties

IUPAC Name |

8-(3-hydroxypropylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-12-6-4-7-13(10-12)11-22-14-15(19-17(22)26-9-5-8-23)20(2)18(25)21(3)16(14)24/h4,6-7,10,23H,5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYUZVAZMPFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCCO)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation:

Alkylation: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

Benzylation: The 3-methylbenzyl group is added through a Friedel-Crafts alkylation reaction, using a benzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced at various functional groups, such as the nitro group if present.

Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Derivatives: From reduction reactions.

Substituted Purines: From substitution reactions.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

Antioxidant Activity

Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of the thioether group in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and pathways. This suggests that 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may have potential as an anti-inflammatory agent.

Neurological Applications

The compound's structure suggests potential interactions with adenosine receptors, which are crucial in neuroprotection and modulation of neurotransmission. Research into its effects on neurological disorders is ongoing.

Therapeutic Applications

The therapeutic potential of this compound spans several domains:

Cardiovascular Health

Due to its anti-inflammatory and antioxidant properties, there is interest in exploring the compound's role in cardiovascular health, particularly in preventing atherosclerosis and other heart diseases.

Cancer Treatment

Preliminary studies suggest that purine derivatives can induce apoptosis in cancer cells. The specific mechanism by which 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione operates at the molecular level is an area of active research.

Respiratory Disorders

Given its structural similarity to theophylline, a well-known bronchodilator, this compound may have applications in treating respiratory conditions such as asthma and COPD (Chronic Obstructive Pulmonary Disease).

Case Studies and Research Findings

A review of current literature highlights various studies focusing on the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, inhibiting or modulating the activity of enzymes involved in purine metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent critically influences physicochemical properties and biological activity. Key analogues include:

Key Observations :

Substituent Variations at the 7-Position

The 7-position often hosts arylalkyl groups, influencing steric bulk and receptor binding:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Comparative data for select compounds:

Biological Activity

8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known xanthines and has been studied for various pharmacological effects, including its role in modulating cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

It features a purine base with modifications that enhance its biological activity, including a hydroxypropyl thio group and a methylbenzyl moiety.

The biological activity of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission and inflammatory responses. The compound may act as an antagonist or modulator of these receptors, leading to altered cellular responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha | |

| Neuroprotection | Protection against neuronal death |

Case Study 1: Antioxidant Mechanism

In a study evaluating the antioxidant capacity of various purine derivatives, 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione showed a remarkable ability to scavenge reactive oxygen species (ROS). The mechanism was linked to the compound's ability to enhance endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Anti-inflammatory Properties

A controlled experiment demonstrated that administration of this compound significantly reduced levels of inflammatory markers in a murine model of arthritis. The study highlighted its potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines exposed to neurotoxic agents revealed that treatment with 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione led to decreased apoptosis rates. This suggests a protective effect against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.